2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves the reaction of 1H-indole-3-carbaldehyde with 6-methoxypyridin-3-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole and pyridine derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of enzymes and receptors, leading to various biological effects. The methoxypyridine moiety can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the methoxypyridine moiety, resulting in different biological activity and binding affinity.
N-(6-methoxypyridin-3-yl)acetamide: Lacks the indole ring, leading to different chemical and biological properties.
1H-indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives, including 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide.
Uniqueness
2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide is unique due to the presence of both the indole and methoxypyridine moieties. This combination allows the compound to exhibit a wide range of biological activities and makes it a versatile building block for the synthesis of more complex molecules. The methoxypyridine moiety can enhance the compound’s solubility and binding affinity, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-16-7-6-12(10-18-16)19-15(20)8-11-9-17-14-5-3-2-4-13(11)14/h2-7,9-10,17H,8H2,1H3,(H,19,20) |
InChI Key |
IHGFJUQOMBOZLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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